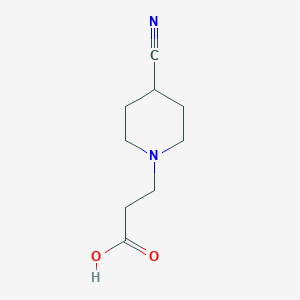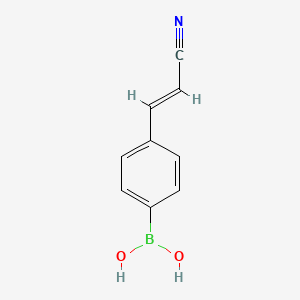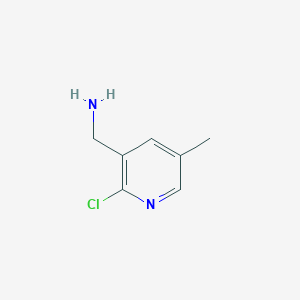![molecular formula C8H10ClNO B1467837 [3-Chloro-5-(methylamino)phenyl]methanol CAS No. 1051900-94-7](/img/structure/B1467837.png)
[3-Chloro-5-(methylamino)phenyl]methanol
Overview
Description
[3-Chloro-5-(methylamino)phenyl]methanol, also known as 3-Chloro-5-methylaminophenol (3-CMAP), is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a faint odor. 3-CMAP is a versatile compound used in the synthesis of many organic compounds, and can also be used to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
3-CMAP has a wide range of applications in scientific research. It is used in the synthesis of organic compounds such as alkaloids, steroids, and antibiotics. It is also used to study the biochemical and physiological effects of various compounds. In addition, 3-CMAP is used in the development of new drugs, as well as in the study of enzyme inhibition and enzyme kinetics.
Mechanism Of Action
3-CMAP acts as an inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the enzyme from binding to the drug molecule. This prevents the enzyme from breaking down the drug and allows the drug to remain in the body for a longer period of time.
Biochemical And Physiological Effects
3-CMAP has a wide range of biochemical and physiological effects. It is known to inhibit the metabolism of drugs, which allows them to remain in the body for a longer period of time. In addition, 3-CMAP has been shown to increase the bioavailability of drugs, making them more effective. It also has anti-inflammatory and analgesic properties, and can be used to treat various types of pain.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-CMAP in laboratory experiments is its ability to inhibit the metabolism of drugs, allowing them to remain in the body for a longer period of time. This can be beneficial for studying the effects of drugs on the body. However, 3-CMAP can also be toxic in high doses and can cause side effects such as nausea, dizziness, and headaches. Therefore, it is important to use caution when using 3-CMAP in laboratory experiments.
Future Directions
The future of 3-CMAP is promising. It has a wide range of applications in scientific research, and its ability to inhibit the metabolism of drugs makes it a valuable tool for drug development. In addition, 3-CMAP has potential applications in the treatment of pain and inflammation. Further research is needed to explore the potential of 3-CMAP in these areas. Other potential future directions include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its biochemical and physiological effects.
properties
IUPAC Name |
[3-chloro-5-(methylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOSTVWMFPICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-5-(methylamino)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)




![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)
